molecular formula C18H27N3O4 B2975305 1-(3,5-Dimethoxyphenyl)-3-[1-(oxan-4-yl)pyrrolidin-3-yl]urea CAS No. 2415487-50-0

1-(3,5-Dimethoxyphenyl)-3-[1-(oxan-4-yl)pyrrolidin-3-yl]urea

Katalognummer B2975305
CAS-Nummer: 2415487-50-0
Molekulargewicht: 349.431
InChI-Schlüssel: ZDFREGPWPHQQPO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3,5-Dimethoxyphenyl)-3-[1-(oxan-4-yl)pyrrolidin-3-yl]urea, also known as SR141716A or Rimonabant, is a synthetic cannabinoid receptor antagonist that was initially developed as a potential treatment for obesity and related metabolic disorders. The compound has also been studied for its potential therapeutic effects on addiction, anxiety, depression, and other psychiatric disorders.

Wirkmechanismus

1-(3,5-Dimethoxyphenyl)-3-[1-(oxan-4-yl)pyrrolidin-3-yl]urea acts as a selective antagonist at the cannabinoid CB1 receptor, which is widely distributed throughout the central nervous system and peripheral tissues. By blocking the effects of endogenous and exogenous cannabinoids on CB1 receptors, 1-(3,5-Dimethoxyphenyl)-3-[1-(oxan-4-yl)pyrrolidin-3-yl]urea reduces the activation of the reward system and the associated food intake and drug-seeking behavior.
Biochemical and Physiological Effects:
1-(3,5-Dimethoxyphenyl)-3-[1-(oxan-4-yl)pyrrolidin-3-yl]urea has been shown to have several biochemical and physiological effects, including reduced food intake, body weight, and adiposity, as well as decreased drug-seeking behavior and withdrawal symptoms. The compound has also been shown to modulate the activity of several neurotransmitter systems, including dopamine, serotonin, and noradrenaline, which are involved in the regulation of mood, appetite, and addiction.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using 1-(3,5-Dimethoxyphenyl)-3-[1-(oxan-4-yl)pyrrolidin-3-yl]urea in laboratory experiments is its selectivity for the CB1 receptor, which allows for the specific modulation of the endocannabinoid system without affecting other neurotransmitter systems. However, the compound has several limitations, including its poor solubility in water and its potential for off-target effects at high concentrations.

Zukünftige Richtungen

Future research on 1-(3,5-Dimethoxyphenyl)-3-[1-(oxan-4-yl)pyrrolidin-3-yl]urea could focus on several areas, including the development of more potent and selective CB1 receptor antagonists, the investigation of the compound's effects on other neurotransmitter systems, and the exploration of its potential therapeutic effects on psychiatric disorders such as anxiety and depression. Additionally, studies could be conducted to investigate the potential use of 1-(3,5-Dimethoxyphenyl)-3-[1-(oxan-4-yl)pyrrolidin-3-yl]urea as a tool for elucidating the role of the endocannabinoid system in various physiological and pathological conditions.

Synthesemethoden

The synthesis of 1-(3,5-Dimethoxyphenyl)-3-[1-(oxan-4-yl)pyrrolidin-3-yl]urea involves several steps, including the reaction of 3,5-dimethoxyaniline with 1-(oxan-4-yl)pyrrolidine-3-carboxylic acid to form the corresponding amide. The amide is then converted to the corresponding urea by reaction with phosgene and ammonia. The final product is purified by column chromatography and characterized by spectroscopic methods.

Wissenschaftliche Forschungsanwendungen

1-(3,5-Dimethoxyphenyl)-3-[1-(oxan-4-yl)pyrrolidin-3-yl]urea has been extensively studied in preclinical and clinical settings for its potential therapeutic effects. The compound has been shown to block the effects of cannabinoids on the central nervous system, leading to reduced food intake, body weight, and adiposity in animal models of obesity. 1-(3,5-Dimethoxyphenyl)-3-[1-(oxan-4-yl)pyrrolidin-3-yl]urea has also been shown to reduce drug-seeking behavior and withdrawal symptoms in animal models of addiction, suggesting its potential use as a treatment for substance abuse disorders.

Eigenschaften

IUPAC Name

1-(3,5-dimethoxyphenyl)-3-[1-(oxan-4-yl)pyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O4/c1-23-16-9-14(10-17(11-16)24-2)20-18(22)19-13-3-6-21(12-13)15-4-7-25-8-5-15/h9-11,13,15H,3-8,12H2,1-2H3,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDFREGPWPHQQPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)NC2CCN(C2)C3CCOCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.